Ethyl 4-(4-chlorophenyl)-6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(4-chlorophenyl)-6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a tetrahydropyrimidine core, substituted with chlorophenyl groups and a piperazine moiety, making it a candidate for diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chlorophenyl)-6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Tetrahydropyrimidine Core: This can be achieved through a Biginelli reaction, where ethyl acetoacetate, urea, and an aldehyde (such as 4-chlorobenzaldehyde) are condensed under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine derivative is introduced via nucleophilic substitution, where the tetrahydropyrimidine intermediate reacts with 1-(4-chlorophenyl)piperazine in the presence of a suitable base like potassium carbonate.
Final Esterification: The carboxylate group is esterified using ethanol and a catalytic amount of sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)-6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Halogenated aromatic rings can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chlorophenyl)-6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl groups may enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-(4-bromophenyl)-6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 4-(4-chlorophenyl)-6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of dual chlorophenyl groups and a piperazine moiety, which may confer distinct pharmacological properties compared to its analogs. These structural features can influence its binding affinity, selectivity, and overall biological activity.
Properties
Molecular Formula |
C24H26Cl2N4O3 |
---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-6-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H26Cl2N4O3/c1-2-33-23(31)21-20(27-24(32)28-22(21)16-3-5-17(25)6-4-16)15-29-11-13-30(14-12-29)19-9-7-18(26)8-10-19/h3-10,22H,2,11-15H2,1H3,(H2,27,28,32) |
InChI Key |
JHFRIGOOTJWOHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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